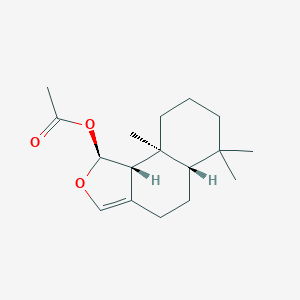

7-Deacetoxyolepupuane

Description

Overview of 7-Deacetoxyolepupuane as a Marine Natural Product

This compound is a sesquiterpenoid, a class of organic compounds derived from three isoprene units, that has been isolated from various marine organisms. nih.govnih.gov It is recognized as a significant marine natural product, a term used to describe chemical compounds produced by marine life. nih.govrsc.org This compound is notably found in species such as the temperate marine sponge Dysidea sp. and several species of dorid nudibranchs, including those from the genus Dendrodoris. nih.govresearchgate.netnih.gov The chemical formula for this compound is C₁₇H₂₆O₃. nih.gov

The production of such secondary metabolites by marine sponges and their associated microorganisms is often a defense mechanism against various environmental pressures, including predation, overgrowth by other organisms, and competition for space. nih.gov

Significance in Chemical Ecology and Natural Products Research

The study of this compound holds considerable importance in the fields of chemical ecology and natural products research. Chemical ecology investigates the role of chemical interactions in the relationships between living organisms. si.edu this compound serves as a compelling case study, demonstrating the multiple ecological functions a single secondary metabolite can possess. researchgate.net

In the marine environment, this compound exhibits potent allelopathic and antifeedant properties. researchgate.netnih.govresearchgate.net Allelopathy refers to the chemical inhibition of one organism by another. Research has shown that the sponge Dysidea sp. produces this compound, which causes tissue necrosis in the competing sponge Cacospongia sp. researchgate.netnih.govresearchgate.net This provides a significant competitive advantage in the struggle for space on crowded tropical reefs. researchgate.net

Furthermore, this compound acts as a chemical defense, deterring predation by fish. si.eduresearchgate.net This dual functionality highlights the efficiency of chemical defenses in marine ecosystems. The exploration of such bioactive compounds is a cornerstone of natural products research, which seeks to discover novel chemicals with potential applications, including in medicine. nih.govscielo.br For instance, the initial isolation of this compound from Dysidea sp. also revealed its potential as an antifungal and antineoplastic agent. nih.gov

Historical Context of Research on this compound

Research into this compound began with its isolation from the temperate marine sponge Dysidea sp., as detailed in a 1992 publication in the Journal of Natural Products. nih.govacs.org This initial study identified its potential biological activities, including antifungal and antineoplastic properties. nih.gov

Subsequent research delved into its ecological roles. A significant 1998 study published in Ecology demonstrated the allelopathic interactions of this compound, showing how Dysidea sp. uses the compound to outcompete Cacospongia sp. researchgate.net This study also confirmed its function as a predator deterrent. researchgate.net

Further investigations have focused on the biosynthesis of this compound and related drimane (B1240787) terpenoids in dorid nudibranchs. researchgate.netacs.orgunisa.it These studies have shown that some nudibranchs, such as Dendrodoris limbata, can synthesize this defensive compound de novo (from simple precursors), a notable finding as many mollusks acquire their chemical defenses from their diet. researchgate.netresearchgate.net The biosynthesis is understood to occur via the classical mevalonate pathway. researchgate.netacs.org The compound has been identified in various Dendrodoris species, where it is believed to play a crucial role in the formation of other drimane sesquiterpenoids. researchgate.netnih.govresearchgate.netmdpi.com

The compound olepupuane, a related drimane sesquiterpenoid, is considered a protected form of polygodial and has also been found in Mediterranean nudibranchs. acs.org

Detailed Research Findings

| Feature | Description | Source Organisms |

| Chemical Class | Sesquiterpenoid | Dysidea sp. (sponge) nih.gov, Dendrodoris spp. (nudibranchs) researchgate.netnih.gov |

| Ecological Roles | Allelopathy (inhibits growth of competing sponges) researchgate.netnih.gov, Antifeedant (deters fish predation) si.eduresearchgate.net | Dysidea sp. researchgate.netnih.gov |

| Biosynthesis | De novo synthesis via the mevalonate pathway in some nudibranchs researchgate.netacs.org | Dendrodoris limbata researchgate.net |

| Initial Discovery | Isolated from the temperate marine sponge Dysidea sp. nih.govacs.org | Dysidea sp. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

134822-40-5 |

|---|---|

Molecular Formula |

C17H26O3 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

[(1S,5aS,9aS,9bR)-6,6,9a-trimethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[g][2]benzofuran-1-yl] acetate |

InChI |

InChI=1S/C17H26O3/c1-11(18)20-15-14-12(10-19-15)6-7-13-16(2,3)8-5-9-17(13,14)4/h10,13-15H,5-9H2,1-4H3/t13-,14+,15-,17-/m0/s1 |

InChI Key |

VTWFKCAENOAYPA-IVSAIRAKSA-N |

SMILES |

CC(=O)OC1C2C(=CO1)CCC3C2(CCCC3(C)C)C |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]2C(=CO1)CC[C@@H]3[C@@]2(CCCC3(C)C)C |

Canonical SMILES |

CC(=O)OC1C2C(=CO1)CCC3C2(CCCC3(C)C)C |

Synonyms |

7-Deacetoxyolepupuane |

Origin of Product |

United States |

Natural Occurrence and Isolation of 7 Deacetoxyolepupuane

Isolation from Marine Porifera (Sponges)

Marine sponges, particularly those of the genus Dysidea, are a significant source of a diverse array of secondary metabolites, including 7-deacetoxyolepupuane.

Identification in Dysidea Species

The initial isolation of this compound from a marine sponge was reported from an unidentified species of the genus Dysidea. This discovery highlighted the potential of marine Porifera as a source of novel bioactive compounds. Further research has led to the identification of this sesquiterpenoid in various other Dysidea species, contributing to the understanding of the chemical diversity within this genus. The isolation process typically involves the extraction of the sponge tissue with organic solvents, followed by chromatographic separation to yield the pure compound.

Table 1: Documented Dysidea Species Containing this compound

| Species | Reference |

|---|---|

| Dysidea sp. | Garson et al., 1992 |

| Dysidea cf. herbacea | Fusetani et al., 1989 |

Geographic Variations in Sponge-Derived this compound

The genus Dysidea has a wide geographical distribution, inhabiting tropical and subtropical regions across the globe, from the Pacific Ocean and the Red Sea to the waters of South America researchgate.net. The chemical composition of marine organisms can be influenced by a variety of environmental factors, including geographic location, water temperature, and the presence of symbiotic microorganisms nih.govmdpi.commdpi.com. Consequently, the concentration and even the presence of specific secondary metabolites like this compound in Dysidea sponges may vary depending on where they are collected. However, specific studies detailing a comparative analysis of this compound content in Dysidea species from different geographical locations are not extensively documented in the current body of scientific literature. Such research would be valuable in understanding the ecological roles and biosynthetic regulation of this compound.

Isolation from Marine Heterobranch Molluscs (Nudibranchs)

The presence of this compound is not limited to sponges; it has also been identified in several species of shell-less marine molluscs known as nudibranchs, particularly within the Dendrodoris genus.

Identification in Dendrodoris Species (e.g., Dendrodoris limbata, Dendrodoris arborescens, Dendrodoris carbunculosa)

Several species of the genus Dendrodoris are known to contain this compound nih.gov. Notably, it has been isolated from Dendrodoris limbata and Dendrodoris arborescens. The presence of this compound in these nudibranchs is of particular interest as it is believed to play a role in their chemical defense mechanisms. While Dendrodoris carbunculosa is known to produce a variety of drimane (B1240787) sesquiterpenes, the specific presence of this compound in this species is less explicitly documented in readily available literature compared to its congeners researchgate.net. The mucous secretions of Dendrodoris carbunculosa have been reported to cause irritation, suggesting the presence of bioactive compounds seaslugforum.netseaslugsofhawaii.com.

Table 2: Documented Dendrodoris Species Containing this compound

| Species | Reference(s) |

|---|---|

| Dendrodoris limbata | Cimino et al., 1983; Fontana et al., 1999 |

| Dendrodoris arborescens | Fontana et al., 1999 |

| Dendrodoris grandiflora | PubChem |

Localization within Molluscan Tissues and Organs

Research into the biosynthesis of drimane terpenoids in Dendrodoris nudibranchs has revealed that this compound is synthesized de novo by the mollusc itself, a significant finding as many nudibranchs sequester defensive chemicals from their diet. Studies have demonstrated that this biosynthesis occurs within the mantle of these sea slugs. Furthermore, this compound has also been identified within the egg masses of Dendrodoris species . This localization suggests a dual role for the compound: as a chemical defense for the adult mollusc, secreted from the mantle, and as a protective agent for its offspring, being incorporated into the egg masses to deter predators.

Biosynthetic Pathways of 7 Deacetoxyolepupuane

7-Deacetoxyolepupuane as a Key Intermediate

Studies have firmly established the pivotal role of this compound as a central branching point in the biosynthesis of other drimanes in dorid molluscs. researchgate.net Its strategic position in the pathway allows for its conversion into a suite of related compounds through further enzymatic modifications.

Downstream Metabolites Derived from this compound

From the central intermediate, this compound, the biosynthetic pathway can diverge to produce other notable drimane (B1240787) sesquiterpenoids. Two prominent examples are olepupuane and polygodial. The conversion of this compound to these downstream metabolites likely involves specific enzymatic reactions such as acetylation and oxidation. For instance, the formation of olepupuane would require an acetylation step, while the synthesis of polygodial would necessitate further oxidative modifications. The presence of these related compounds alongside this compound in the chemical profiles of these molluscs further supports its role as a key biosynthetic precursor.

| Precursor | Intermediate | Downstream Metabolite |

| Farnesyl Pyrophosphate (FPP) | This compound | Olepupuane |

| Polygodial | ||

| Other drimane esters |

Analytical and Spectroscopic Characterization of 7 Deacetoxyolepupuane

Extraction and Fractionation Techniques for Natural Sources

The initial step in isolating 7-deacetoxyolepupuane from its natural sources, such as marine mollusks or sponges, involves extraction and fractionation. researchgate.netresearchgate.netvliz.benih.gov A common procedure begins with the extraction of the biological material using organic solvents. For instance, dried and ground sponge tissue may be repeatedly extracted with ethanol. vliz.be The resulting alcoholic extracts are then combined and concentrated under reduced pressure. vliz.be

To separate compounds based on their polarity, a partitioning process is often employed. The concentrated extract is typically partitioned between an aqueous phase and an immiscible organic solvent, such as dichloromethane. vliz.be This separates the more polar compounds into the aqueous layer and the less polar compounds, including this compound, into the organic layer. vliz.be Further fractionation of these crude extracts is necessary to isolate the target compound from a complex mixture of other metabolites. nih.gov This is often achieved through various chromatographic methods. nih.gov

Chromatographic Purification Methodologies

Chromatography is a fundamental technique for the purification of natural products from complex mixtures. column-chromatography.com Both high-performance liquid chromatography and column chromatography are instrumental in obtaining pure this compound.

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) is a powerful tool for the final purification of this compound. atdbio.comidtdna.com Reversed-phase HPLC, which separates compounds based on their hydrophobicity, is particularly effective. atdbio.comdupont.com In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. mdpi.com By carefully selecting the solvent system and gradient, researchers can achieve high-resolution separation of closely related compounds. dupont.com The use of a UV detector allows for the monitoring of the elution of compounds from the column, facilitating the collection of the pure fraction containing this compound. researchgate.net

Column Chromatography and Related Separations

Column chromatography is a widely used technique for the initial separation and purification of this compound from crude extracts. column-chromatography.comrochester.edu This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, packed into a column. rochester.edubiotech-asia.org The crude extract is loaded onto the column, and a solvent or a mixture of solvents (the mobile phase) is passed through it. rochester.edu

Compounds with different polarities will travel down the column at different rates, allowing for their separation. column-chromatography.com For the purification of this compound, a gradient of solvents with increasing polarity, such as a hexane-ethyl acetate (B1210297) mixture, is often employed. biotech-asia.org Fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to identify those containing the desired compound. biotech-asia.org This process significantly enriches the concentration of this compound before final purification steps. column-chromatography.com

Advanced Spectroscopic Elucidation

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of advanced spectroscopic techniques. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the complex three-dimensional structure of organic molecules like this compound. manchester.ac.ukorganicchemistrydata.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for this process. researchgate.net

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity to neighboring protons.

¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon atoms in the molecule and their chemical shifts provide clues about their functional groups. msu.edu

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for piecing together the molecular framework by establishing correlations between protons and carbons.

Table 1: Selected NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |

| 1 | 72.3 | 5.82 (d, J=2.0 Hz) |

| 3 | 104.2 | 6.28 (d, J=2.0 Hz) |

| 4 | 142.1 | - |

| 5 | 121.5 | 5.95 (s) |

| 6 | 41.6 | - |

| 7 | 27.2 | 1.85 (m), 1.65 (m) |

| 8 | 41.9 | 1.55 (m) |

| 9 | 50.1 | 1.95 (m) |

| 10 | 37.4 | - |

| 11 | 33.2 | 0.92 (s) |

| 12 | 21.7 | 0.85 (s) |

| 13 | 33.2 | 0.88 (s) |

| 14 | 70.1 | 4.65 (d, J=12.0 Hz), 4.45 (d, J=12.0 Hz) |

| 15 | 21.1 | 2.05 (s) |

Data is illustrative and compiled from typical values for drimane (B1240787) sesquiterpenoids.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. nih.govunc.edu High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the molecular formula of this compound with high accuracy. researchgate.net The fragmentation pattern observed in the mass spectrum can also offer clues about the structure of the molecule. nih.govnsf.gov For this compound (C₁₇H₂₆O₃), the expected molecular weight is approximately 278.1882 g/mol . nih.gov Techniques like electrospray ionization (ESI) are commonly used to generate ions for MS analysis. researchgate.net

Ecological Functions and Biological Activities of 7 Deacetoxyolepupuane: Mechanistic and Structure Activity Studies

Chemical Defense Strategies in Marine Organisms

7-Deacetoxyolepupuane is a key player in the survival of the producing organisms, offering protection against various environmental pressures. Its defensive capabilities are multifaceted, encompassing allelopathic, anti-predatory, and antifouling actions.

Mediation of Allelopathic Interactions (e.g., Sponge Overgrowth Inhibition)

In the competitive marine environments where space is a limited resource, sessile organisms like sponges engage in chemical warfare to prevent overgrowth by competitors. This compound has been identified as a potent allelopathic agent.

Field studies have demonstrated that the sponge Dysidea sp. can overgrow and cause tissue necrosis in the competing sponge, Cacospongia sp. researchgate.net. Laboratory and field assays confirmed that this effect is mediated by this compound. When crude extracts of Dysidea sp. or purified this compound were incorporated into agar (B569324) strips and placed in contact with Cacospongia sp., they induced necrosis within seven days. researchgate.netsi.edu This allelopathic activity gives Dysidea sp. a significant competitive advantage in its habitat. Interestingly, the production of this compound by Dysidea sp. does not appear to be induced by the presence of a competitor, suggesting it is a constitutive defense mechanism. researchgate.netgatech.edu

| Study Type | Organism 1 (Producer) | Organism 2 (Competitor) | Compound/Extract | Observed Effect | Reference |

| Field Observation | Dysidea sp. | Cacospongia sp. | Natural Interaction | Overgrowth and necrosis of Cacospongia sp. | researchgate.net |

| Field Assay | Dysidea sp. | Cacospongia sp. | Crude Organic Extract | Necrosis in Cacospongia sp. | researchgate.net |

| Field Assay | Dysidea sp. | Cacospongia sp. | This compound | Necrosis in Cacospongia sp. | researchgate.netsi.edu |

Anti-Predation Roles (e.g., Deterrence of Spongivorous Fish)

In addition to its role in inter-species competition, this compound also serves as an effective defense against predation. Many marine sponges produce chemical deterrents to ward off spongivorous fishes, which can exert significant grazing pressure.

| Predator Type | Assay Type | Compound | Result | Reference |

| Generalist Reef Fishes | Feeding Deterrence Assay | This compound | Deterred feeding | si.edu |

| Spongivorous Angelfish | Feeding Deterrence Assay | This compound | Deterred feeding | researchgate.net |

Antifouling Activity (e.g., Larval Settlement Inhibition of Barnacles)

Biofouling, the settlement and growth of organisms on submerged surfaces, is a major challenge for many marine invertebrates. This compound has been identified as a potent antifouling agent, particularly in its ability to inhibit the settlement of barnacle larvae.

In laboratory assays using cyprids of the barnacle Balanus amphitrite, this compound was found to be highly active in inhibiting larval settlement. vliz.be However, it also exhibited toxicity at the concentrations tested. vliz.be This activity is part of a broader strategy by the producing sponge to keep its surface clean, which is essential for its feeding and respiration processes. The antifouling properties of this compound contribute to the epibiont-free nature of the sponges that produce it. vliz.be

| Test Organism | Compound | Activity | Toxicity | Reference |

| Balanus amphitrite (Barnacle) | This compound | High settlement inhibition | High | vliz.be |

Structure-Activity Relationships (SAR) of this compound and Analogs

The biological activities of this compound are intrinsically linked to its molecular structure. Understanding the structure-activity relationships (SAR) is crucial for elucidating the mechanisms of action and for identifying the key structural features responsible for its ecological functions.

Identification of Key Structural Moieties for Ecological Activity (e.g., Furan (B31954) Ring)

Studies on a variety of furanoterpenes, including this compound, have pointed to the importance of the furan ring for certain biological activities.

In the context of antifouling activity, the presence of a furan ring appears to be a significant factor. vliz.be A study investigating the antifouling properties of various sponge metabolites found that all compounds possessing a furan moiety, including this compound, exhibited strong inhibition of barnacle larval settlement. vliz.be This suggests that the furan ring is a key pharmacophore for this particular ecological function. The furan ring system is a common feature in many biologically active natural products. nih.govijabbr.com

Future Perspectives in 7 Deacetoxyolepupuane Research

Deeper Exploration of Biosynthetic Gene Clusters and Enzymes

A primary avenue for future research lies in the identification and characterization of the biosynthetic gene cluster (BGC) responsible for producing 7-deacetoxyolepupuane in its source organisms, primarily marine sponges. The general pathway for drimane-type sesquiterpenoids (DTSs) begins with the cyclization of the linear precursor, farnesyl diphosphate (B83284) (FPP). This crucial step is catalyzed by a class of enzymes known as terpene synthases or cyclases.

While terpene cyclases have been identified in various organisms, including fungi and bacteria, those in marine sponges may be unique. Fungal DTS biosynthesis, for instance, often involves enzymes classified as haloacid dehalogenase (HAD)-like proteins, which differ from typical plant terpene cyclases. Uncovering the specific terpene cyclase in sponges that forges the core drimane (B1240787) skeleton of this compound is a critical objective. Furthermore, subsequent tailoring enzymes, such as oxidases and acetyltransferases/deacetylases that modify the drimane scaffold, must be identified to fully map the biosynthetic pathway. Pinpointing these genes will enable heterologous expression in microbial hosts, paving the way for a sustainable supply of the compound for further study.

Table 1: Key Enzyme Classes in Drimane Sesquiterpenoid Biosynthesis

| Enzyme Class | Function | Precursor/Substrate | Product | Reference |

|---|---|---|---|---|

| Terpene Synthase / Cyclase | Catalyzes the initial cyclization to form the core skeleton. | Farnesyl Diphosphate (FPP) | Drimane scaffold (e.g., Drimenol) | |

| Haloacid Dehalogenase (HAD)-like Synthase | A fungal-specific type of cyclase that forms the drimane skeleton. | Farnesyl Diphosphate (FPP) | Drimenol or Drim-8-ene-11-ol | |

| Cytochrome P450 Monooxygenases | Introduce oxygen atoms at various positions, creating functional diversity. | Drimane scaffold | Hydroxylated drimanes |

Enantioselective Synthesis for Stereochemical Activity Profiling

The precise three-dimensional arrangement of atoms (stereochemistry) in a molecule is often critical to its biological function. While this compound is produced naturally as a specific stereoisomer, its synthetic counterpart may exist as a mixture of enantiomers (non-superimposable mirror images). A significant future goal is the development of an enantioselective total synthesis for this compound. Such a synthesis would provide access to gram-scale quantities of the natural product and its unnatural enantiomer in high purity.

Numerous strategies have been successfully employed for the stereoselective synthesis of other drimane sesquiterpenoids, utilizing methods like gold-catalyzed tandem reactions and cycloadditions to control the formation of the bicyclic core. Applying these principles to this compound will be a key challenge. Once both enantiomers are available, their biological activities can be systematically compared. This stereochemical activity profiling is essential to determine whether one enantiomer is more potent or if they possess entirely different biological functions, providing crucial insights into the structure-activity relationship of the molecule.

Table 2: Common Strategies for Stereocontrolled Drimane Synthesis

| Synthetic Strategy | Description | Key Advantage | Reference |

|---|---|---|---|

| Cationic Polyolefin Cyclization | Mimics the biosynthetic pathway by using an acid to trigger a cascade of ring-forming reactions from a linear precursor. | Biomimetic approach, can form multiple bonds and rings in one step. | |

| Diels-Alder Cycloaddition | A powerful reaction to form six-membered rings, often used to construct the core decalin system of drimanes. | High stereocontrol and predictability. | |

| Radical Cyclization | Uses radical intermediates to initiate ring formation, offering alternative pathways to complex structures. | Effective for constructing highly substituted ring systems. |

Elucidation of Molecular Targets and Pathways in Biological Interactions

While this compound is known to be a potent antifeedant and exhibits cytotoxicity against competing organisms, its precise molecular mechanism of action remains unknown. A major frontier in research is to identify the specific cellular proteins, receptors, or enzymes that the compound interacts with to exert its biological effects. Related drimane sesquiterpenoids, such as polygodial, are known to deter insects by stimulating specific deterrent receptors. It is plausible that this compound functions through a similar mechanism, but this requires direct experimental validation.

Future studies will likely employ modern chemical biology and proteomic approaches. Techniques such as affinity chromatography, using a chemically tagged version of this compound, could be used to "pull down" its binding partners from cell lysates for identification. Furthermore, transcriptomics and metabolomics analyses on cells or organisms exposed to the compound can reveal which signaling pathways and metabolic processes are disrupted. The observation that it causes necrosis in competing sponges suggests it may target fundamental pathways related to cell viability and integrity. Identifying these targets is crucial for a complete understanding of its bioactivity.

Broader Ecological Significance in Marine Chemical Communication

The established role of this compound is as a chemical defense, sequestered by dorid nudibranchs from their sponge diet to deter predators. It is also used in allelopathy, where one organism uses chemicals to interfere with a competitor; for example, the sponge Dysidea sp. uses the compound to overgrow and kill the competing sponge Cacospongia sp.. This predator-prey and competitive interaction is a classic example of marine chemical ecology.

However, the full ecological role of this metabolite may be far broader. Future research should investigate other potential functions in chemical communication. For instance, could this compound act as an intraspecific signal, such as a pheromone for aggregation or mating in nudibranchs? Does it have broader antimicrobial or antifouling properties that protect its host from pathogens or unwanted colonizers? The impact of its sequestration by nudibranchs on the local ecosystem, including the cycling of nutrients like silicon from consumed sponges, also warrants further investigation. Exploring these questions will provide a more holistic understanding of how this single molecule shapes interactions and processes within its complex marine environment.

Q & A

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound?

- Methodological Answer : Re-evaluate force field parameters in molecular dynamics simulations. Validate docking poses via mutagenesis studies. Use machine learning models trained on high-quality datasets to improve predictive accuracy .

Guidance for Reporting and Reproducibility

- Data Tables : Include raw experimental data (e.g., spectral peaks, bioassay readouts) in supplementary materials. Use standardized formats (e.g., CSV files) for machine readability .

- Theoretical Links : Explicitly state how results align with or challenge existing hypotheses in the discussion section .

- Reproducibility : Archive synthetic protocols on platforms like Protocols.io . Share crystallographic data via the Cambridge Structural Database .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.